3,5-Dimethylphenyl chlorothioformate
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Overview
Description
3,5-Dimethylphenyl chlorothioformate is an organic compound with the chemical formula C₉H₉ClOS. It is a colorless to pale yellow liquid with a melting point of approximately -18°C to -16°C and a boiling point of about 85°C to 90°C . This compound is soluble in organic solvents such as ethanol and ether and is often used as a reagent in organic synthesis, particularly for the preparation of other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dimethylphenyl chlorothioformate typically involves a two-step process:
Formation of 3,5-Dimethylphenylmethanethiol: This is achieved by reacting 3,5-xylylformaldehyde with sulfur.
Formation of this compound: The 3,5-Dimethylphenylmethanethiol is then reacted with chloroformate to produce the target compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is carried out on a larger scale. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylphenyl chlorothioformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form ethers, esters, acids, and amides.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions:
Nucleophiles: Such as alcohols, amines, and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are used in reduction reactions.
Major Products Formed:
Ethers, Esters, Acids, and Amides: These are the primary products formed from substitution reactions involving this compound.
Scientific Research Applications
3,5-Dimethylphenyl chlorothioformate has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent for synthesizing various organic compounds, including drugs and pesticides.
Chiral Separation: It is used in the synthesis of chiral stationary phases for high-performance liquid chromatography (HPLC), which is essential for the separation of enantiomers in chiral drugs and natural products
Material Science: It is used in the functionalization of cellulose and other polymers to create materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenyl chlorothioformate involves its reactivity with nucleophiles. The chlorothioformate group is highly reactive and can readily undergo substitution reactions with various nucleophiles, leading to the formation of different organic compounds . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
- 2-Fluorophenyl chlorothioformate
- 4-Chlorophenyl chlorothioformate
- 2,5-Difluorophenyl chlorothioformate
- 4-Bromo-3-methylphenyl chlorothioformate
Comparison: 3,5-Dimethylphenyl chlorothioformate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and the types of products formed in reactions. Compared to other chlorothioformates, it may offer different steric and electronic properties, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C9H9ClOS |
---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
O-(3,5-dimethylphenyl) chloromethanethioate |
InChI |
InChI=1S/C9H9ClOS/c1-6-3-7(2)5-8(4-6)11-9(10)12/h3-5H,1-2H3 |
InChI Key |
QIAQVXIHGOJIFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=S)Cl)C |
Origin of Product |
United States |
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